Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
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Overview
Description
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate is a complex organic compound characterized by its multiple benzyloxy groups and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups using benzyl groups to form benzyloxy intermediates. The key steps include:
Protection of Hydroxyl Groups: Hydroxyl groups are protected by benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Formation of Phosphate Ester: The protected intermediate is then reacted with phosphorus oxychloride to introduce the phosphate ester group.
Deprotection: The final step involves the removal of benzyl protecting groups under hydrogenation conditions using palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The phosphate ester can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzyloxy groups and phosphate ester play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl ((2R,3R,4R)-2,3,4,5-Tetrahydroxypentyl) Phosphate
- Dibenzyl ((2R,3R,4R)-2,3,5-Trihydroxy-4-methoxypentyl) Phosphate
Uniqueness
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate is unique due to its multiple benzyloxy groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C40H43O8P |
---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
dibenzyl [(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentyl] phosphate |
InChI |
InChI=1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1 |
InChI Key |
LHCCAUDIXYKUQP-ACUYYCNJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
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